The compound is commercially available from various suppliers, including LGC Standards and TCI Chemicals, where it is categorized under products related to neurotransmission and dopaminergic activity . It is also noted for its applications in research involving dopamine receptors and related pharmacological studies.
The synthesis of (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide typically involves several steps that include the formation of the pyrrolidine ring, chlorination of the benzene derivative, and subsequent amide formation.
The molecular structure of (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide can be represented by its SMILES notation: CCN1CCC[C@@H]1CNC(=O)c2c(OC)c(Cl)cc(Cl)c2OC
. This notation indicates a complex arrangement featuring:
The compound exhibits chirality due to the presence of a chiral center in the pyrrolidine moiety. This stereochemistry is crucial for its biological activity as it selectively interacts with dopamine receptors.
(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide participates in various chemical reactions relevant to its pharmacological properties:
The mechanism of action of (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide primarily involves antagonism at dopamine D2 receptors.
The physical and chemical properties of (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide include:
The high purity (>95%) indicates effective synthesis methods that minimize impurities which could affect biological assays or therapeutic applications .
(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide has significant applications in both research and clinical settings:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: